molecular formula C6H10ClF2N3 B1485329 {[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride CAS No. 2098017-34-4

{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride

Cat. No.: B1485329
CAS No.: 2098017-34-4
M. Wt: 197.61 g/mol
InChI Key: CJWORJZLRXYBJK-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride: is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the difluoromethyl group to a trifluoromethyl group or other fluorinated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various substituted pyrazoles.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.

Industry:

    Agriculture: The compound can be used as an intermediate in the synthesis of agrochemicals, such as fungicides or herbicides.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic applications.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of their function. The pyrazole ring can interact with various biological pathways, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The presence of both a difluoromethyl group and a methylamine group on the pyrazole ring makes {[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride unique compared to other similar compounds.

Properties

IUPAC Name

1-[1-(difluoromethyl)pyrazol-4-yl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.ClH/c1-9-2-5-3-10-11(4-5)6(7)8;/h3-4,6,9H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWORJZLRXYBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
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{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
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{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
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{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
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{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
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{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride

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